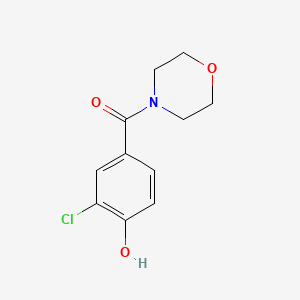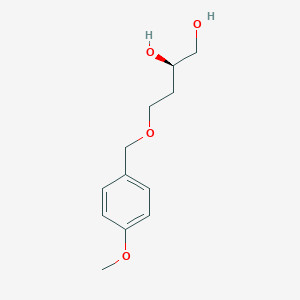
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol
Vue d'ensemble
Description
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, commonly referred to as MBBD, is a compound that has seen increasing use in scientific research due to its unique properties. MBBD is an enantiomer of butanediol, and is used as a chiral building block in many organic syntheses. It is also a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological studies.
Applications De Recherche Scientifique
Asymmetric Synthesis
®-4-(4-Methoxybenzyloxy)-1,2-butanediol: is a chiral compound that plays a crucial role in asymmetric synthesis. It can be used to induce chirality in chemical reactions, which is essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Polyol Synthesis
The compound’s structure includes multiple hydroxyl groups, making it a valuable polyol. Polyols are used in the synthesis of polymers, resins, and other materials where multiple reactive sites are beneficial. This can lead to innovations in material sciences, especially in creating new biodegradable plastics or responsive materials .
Chemical Modification of Biological Molecules
Due to its reactive hydroxyl groups, ®-4-(4-Methoxybenzyloxy)-1,2-butanediol can be used to modify biological molecules such as proteins and nucleic acids. This modification can alter the molecule’s properties, such as solubility and stability, which is useful in biotechnological applications and drug development .
Organic Synthesis Methodology
This compound is involved in the development of new organic synthesis methodologies. For example, it can participate in p-methoxybenzylation reactions, which are useful for protecting hydroxy and amide groups during complex synthesis processes. This is particularly useful when working with sensitive molecules that require selective reactions at room temperature without the need for activating reagents .
Analytical Chemistry
In analytical chemistry, ®-4-(4-Methoxybenzyloxy)-1,2-butanediol can be used as a standard or reference compound due to its well-defined physical and chemical properties. It aids in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Catalyst Development
The compound’s structure allows it to act as a ligand in catalyst development. It can bind to metal centers, forming complexes that catalyze various chemical reactions. This has implications for green chemistry, where efficient and selective catalysts are sought to reduce waste and improve reaction conditions .
Nanotechnology
Lastly, the hydroxyl groups present in ®-4-(4-Methoxybenzyloxy)-1,2-butanediol make it a candidate for surface modification of nanoparticles. This can improve the dispersion and stability of nanoparticles in various mediums, which is crucial for their application in drug delivery systems and diagnostic tools .
Propriétés
IUPAC Name |
(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659810 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol | |
CAS RN |
213978-61-1 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



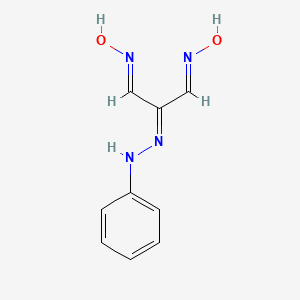
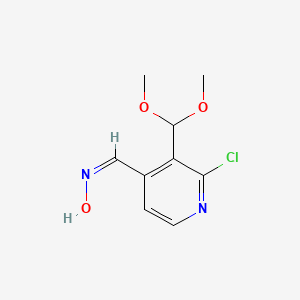
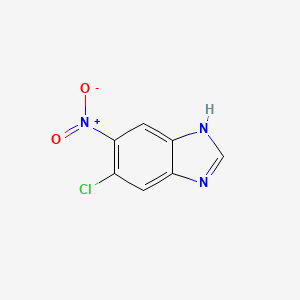

![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)

![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)
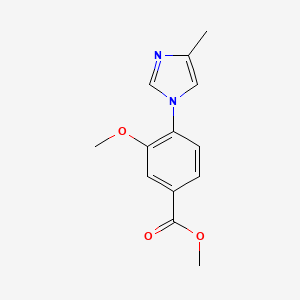
![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
